3-Methylhexane-2,5-dione
Overview
Description
3-Methylhexane-2,5-dione is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 . Its IUPAC Standard InChI is InChI=1S/C7H12O2/c1-5(7(3)9)4-6(2)8/h5H,4H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 3-Methylhexane-2,5-dione can be represented as a 2D Mol file or as a computed 3D SD file . The structure is based on its molecular formula C7H12O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylhexane-2,5-dione include a molecular weight of 128.1690 . More detailed properties such as density, melting point, boiling point, etc., can be found in specialized databases .Scientific Research Applications
Metabolic Insights and Ketosis
- Ketone Body Acetoacetate Interaction : 3-Methylhexane-2,5-dione is involved in a non-enzymatic conversion process during diabetic and dietary ketosis. This involves the reaction of methylglyoxal, a reactive metabolite associated with aging and diabetes, with the ketone body acetoacetate, forming 3-hydroxyhexane-2,5-dione. This newly discovered metabolic pathway suggests a buffering mechanism against the toxic effects of methylglyoxal in the blood during ketosis (Salomón et al., 2017).
Atmospheric Chemistry and Environmental Studies
- Photooxidation of Aromatic Hydrocarbons : 3-Methylhexane-2,5-dione has been identified as a byproduct in the atmospheric photooxidation of aromatic hydrocarbons. It was observed that methylglyoxal, a potential reaction product, forms in negligible amounts, suggesting that other major reaction products such as CH3C(O)CH(OH)CHO and CH3C(O)CH(OH)CH(ONO2)C(O)CH3 are formed during these processes (Tuazon & Atkinson, 2003).
Synthesis and Thermogravimetric Analysis
- Synthesis of 3,4-Diacetylhexane-2,5-dione : Research has been conducted on the synthesis of 3,4-diacetylhexane-2,5-dione from acetylacetone and iodine, leading to the characterization of its molecular structure. The thermal properties of this compound were analyzed, providing insight into its stability and decomposition under varying temperatures (Liu Wan-yun, 2009).
Catalytic Transformations in Biomass Conversion
- Conversion of Biomass-Derived Furans : The transformation of bio-derived furans into ketoacids and diketones involves the catalytic conversion of compounds like 5-hydroxymethyl-2-furfural (5-HMF) to 1-hydroxyhexane-2,5-dione. These transformations are facilitated by water-soluble ruthenium catalysts, highlighting the potential of these processes in sustainable chemistry and biofuel production (Gupta et al., 2015).
Applications in Polymer Science
- Toughening of Polylactide : A bifunctional monomer derived from lactide, specifically (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, has been synthesized and used to enhance the toughness of polylactide (PLA). This approach demonstrates the potential of incorporating such derivatives into polymers to improve their physical properties (Jing & Hillmyer, 2008).
Mechanism of Action
The neurotoxicity of 2,5-hexanedione, a similar compound, resides in its γ-diketone structure . It reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles. Oxidation of the pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .
Safety and Hazards
While specific safety and hazard information for 3-Methylhexane-2,5-dione is not available, general safety measures for handling similar chemical compounds include using personal protective equipment, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
3-methylhexane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(7(3)9)4-6(2)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLILAUVOOREKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871079 | |
Record name | 3-Methylhexane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylhexane-2,5-dione | |
CAS RN |
4437-50-7 | |
Record name | 3-Methyl-2,5-hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4437-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2,5-hexanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylhexane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylhexane-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2,5-HEXANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z5BV9ZA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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